molecular formula C8H18N2O B1217089 Octanoic hydrazide CAS No. 6304-39-8

Octanoic hydrazide

Cat. No.: B1217089
CAS No.: 6304-39-8
M. Wt: 158.24 g/mol
InChI Key: VMUZVGRNTPFTKE-UHFFFAOYSA-N
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Description

. It is characterized by the presence of a hydrazide functional group attached to an octanoic acid chain. This compound is a white to almost white crystalline powder and is soluble in methanol .

Safety and Hazards

Octanohydrazide can cause eye irritation and may be harmful if swallowed . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Relevant Papers

There are several papers that could be relevant to Octanohydrazide, although they may not specifically mention this compound. For instance, one paper discusses the future directions of metal-organic frameworks , another paper provides a perspective on lignin oxidation , and another discusses the future directions of chemical theory and computation . These papers could provide valuable context and background information for understanding Octanohydrazide and its potential applications.

Preparation Methods

Octanoic hydrazide can be synthesized through various synthetic routes. One common method involves the reaction of octanoic acid with hydrazine hydrate under reflux conditions . The reaction typically proceeds as follows:

C8H16O2+N2H4C8H18N2O+H2O\text{C}_8\text{H}_{16}\text{O}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}_8\text{H}_{18}\text{N}_2\text{O} + \text{H}_2\text{O} C8​H16​O2​+N2​H4​→C8​H18​N2​O+H2​O

In industrial settings, octanohydrazide is produced using similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Octanoic hydrazide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form octanoic acid and nitrogen gas. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: It can be reduced to octylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups. For example, reacting with acyl chlorides can form acyl hydrazides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Octanoic hydrazide can be compared with other hydrazides, such as:

    Acetohydrazide: Similar to octanohydrazide but with a shorter carbon chain.

    Benzohydrazide: Contains a benzene ring instead of an aliphatic chain.

    Caprylhydrazide: Another name for octanohydrazide, emphasizing its eight-carbon chain.

This compound is unique due to its specific chain length and hydrophobic properties, making it suitable for applications where longer aliphatic chains are advantageous .

Properties

IUPAC Name

octanehydrazide
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InChI

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUZVGRNTPFTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4064218
Record name Octanoic acid hydrazide
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Molecular Weight

158.24 g/mol
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CAS No.

6304-39-8
Record name Octanoic hydrazide
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Record name Octanoic acid hydrazide
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Record name Octanoic acid hydrazide
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Record name Octanohydrazide
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Synthesis routes and methods

Procedure details

Production of the spacer-gel derivative: Ethyl caprylate was converted into the corresponding hydrazide by hydrazinolysis, by initially admixing 10 ml. of this ethyl ester with 10 ml. of 98% hydrazine hydrate. Ethanol (22 ml.) was added as solvent, until the reaction mixture cleared, following which the solution was left at room temperature for 15 hours. The crystallized out resulting caprylhydrazide was filtered off and washed with ice water and then with aqueous methanol (1:1) of room temperature.
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hydrazide
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ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential antiviral applications of Octanoic hydrazide?

A1: Research suggests that this compound demonstrates potential in removing viral contaminants from biological products. Studies have shown its efficacy in removing Hepatitis B virus (HBV) [] and non-A, non-B hepatitis virus (NANB) [] from factor IX concentrates. This purification is achieved through a chromatographic process using this compound-Sepharose 4B as a stationary phase. While the exact mechanism of viral removal is not fully elucidated in the provided abstracts, it likely involves hydrophobic interactions between the virus particles and this compound. This application highlights the potential of this compound in enhancing the safety of blood products.

Q2: How can this compound be used to modify biomolecules?

A2: this compound can be used to functionalize the reducing end of chitooligosaccharides, specifically those containing a 2,5-anhydro-d-mannofuranose unit (COSamf) []. This reaction, facilitated by reductive amination in the presence of NaBH3CN, yields a novel derivative with potential amphiphilic properties. This modification strategy opens avenues for creating new biomaterials with tailored properties.

Q3: What are the structural characteristics of this compound?

A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, its chemical structure can be inferred from its name and applications. As an alkyl hydrazide, it consists of an eight-carbon chain (octyl group) attached to a hydrazide functional group (–CONHNH2). This structure suggests potential amphiphilic properties, with the hydrophobic octyl chain and the polar hydrazide group.

Q4: Are there any studies exploring the potential toxicity of this compound?

A4: While the provided research highlights the use of this compound in purifying biological products, none of the abstracts directly address its toxicity profile [, , ]. Further research is needed to thoroughly evaluate the safety and potential adverse effects of this compound, particularly when used in applications involving human exposure.

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